![molecular formula C3H4N2OS B3389046 1,2,5-Thiadiazol-3-ylmethanol CAS No. 90507-33-8](/img/structure/B3389046.png)
1,2,5-Thiadiazol-3-ylmethanol
Overview
Description
1,2,5-Thiadiazol-3-ylmethanol is a chemical compound with the molecular formula C3H4N2OS . It has a molecular weight of 116.14 . The compound is in liquid form .
Synthesis Analysis
The synthesis of 1,2,5-Thiadiazol-3-ylmethanol involves several stages. The first stage involves the reaction of [1,2,5]thiadiazole-3-carboxylic acid ethyl ester with lithium borohydride in tetrahydrofuran at 20°C for 18 hours. The second stage involves the addition of water and ammonium chloride in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazol-3-ylmethanol is represented by the InChI code 1S/C3H4N2OS/c6-2-3-1-4-7-5-3/h1,6H,2H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,5-Thiadiazol-3-ylmethanol include the reaction of [1,2,5]thiadiazole-3-carboxylic acid with oxalyl chloride in dichloromethane, followed by the addition of dimethylformamide. The reaction mixture is then concentrated to give the acid chloride. The acid chloride is dissolved in ethanol and stirred at room temperature for one hour, then concentrated to give the ethyl ester. The ethyl ester is dissolved in tetrahydrofuran and lithium borohydride is added. The reaction mixture is stirred at room temperature for 18 hours .Physical And Chemical Properties Analysis
1,2,5-Thiadiazol-3-ylmethanol is a liquid at room temperature . The storage temperature is 4°C .Future Directions
Thiadiazole derivatives, including 1,2,5-Thiadiazol-3-ylmethanol, have been identified as promising compounds for new drug development due to their broad spectrum of biological activities . The development of known procedures together with novel reactions for the synthesis of these compounds is an active area of research .
Mechanism of Action
Target of Action
Compounds containing the 1,2,5-thiadiazole motif are known to interact with various biological targets, suggesting that 1,2,5-thiadiazol-3-ylmethanol may have similar interactions .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
1,2,5-thiadiazol-3-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-2-3-1-4-7-5-3/h1,6H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICZEPAZLXWVES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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